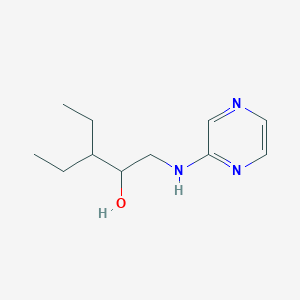![molecular formula C14H26N2O3 B6628957 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone, also known as AZHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been found to bind to specific receptors in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the growth of various fungi and bacteria, which may be responsible for its antifungal and antibacterial activities. In addition, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone for lab experiments is its versatility. It can be easily modified to obtain new compounds with different properties, which makes it a valuable tool for drug discovery and material science. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions of research for 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the synthesis of new polymers based on this compound for various applications, such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in the body.
In conclusion, this compound is a versatile compound with various potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. With further research, this compound may prove to be a valuable tool for drug discovery, material science, and other fields.
合成法
The synthesis of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone involves the reaction between 4-(hydroxymethyl)oxan-4-amine and 1-azepanone. This reaction is carried out under specific conditions, including the use of a catalyst and appropriate temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization, to obtain pure this compound.
科学的研究の応用
1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new polymers with unique properties.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-12-14(5-9-19-10-6-14)15-11-13(18)16-7-3-1-2-4-8-16/h15,17H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCVQQUSIOKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNC2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6628886.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)

![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)

![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)



![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
